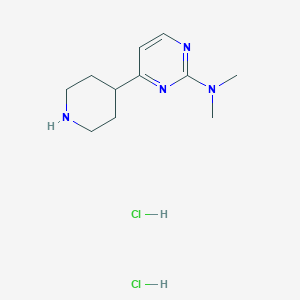
(6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride
Descripción general
Descripción
(6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride, also known as 6-PMPA HCl, is a synthetic piperidine derivative used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 431.98 g/mol and a purity of at least 98%. 6-PMPA HCl has been studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has been explored for its antibacterial properties. In a study, the synthesis of related compounds containing piperidine and pyrimidine structures was achieved, and these compounds were tested for antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). Another study followed a similar approach, synthesizing compounds with piperidine and pyrimidine and testing their antibacterial effectiveness (Merugu, Ramesh, & Sreenivasulu, 2010).
Drug Discovery and Optimization
The compound's derivatives have been investigated in drug discovery. For instance, a novel G protein-coupled receptor 119 (GPR119) agonist was developed by optimizing a compound incorporating pyrimidine and piperidine, showing promising biological activities (Kubo et al., 2021).
Antineoplastic Applications
In cancer research, related compounds have been studied for their potential in treating chronic myelogenous leukemia. A study focused on the metabolism of Flumatinib, a tyrosine kinase inhibitor that includes a pyrimidine-piperidine structure, to understand its metabolic pathways in humans (Gong, Chen, Deng, & Zhong, 2010).
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing new compounds with similar structures. For instance, the synthesis of bridgehead triazaphenalenes and pyrimidines through domino reactions incorporating piperidine was reported (Pratap et al., 2007). Another study described the practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, highlighting the importance of the pyrimidine-piperidine structure (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
Antifungal Activity
The compound's structure has been utilized in developing antifungal agents. A study synthesized novel pyrimidine derivatives with pyridinylmethyl and phenylamino moieties, including a piperidine structure, and evaluated their antifungal activities (Wang, Gao, Zhang, Liu, & Jiang, 2018).
Propiedades
IUPAC Name |
6-(piperidin-4-ylmethyl)-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.ClH/c1-2-6-17-14(3-1)20-15-10-13(18-11-19-15)9-12-4-7-16-8-5-12;/h1-3,6,10-12,16H,4-5,7-9H2,(H,17,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLAJNCWVBWORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=NC=N2)NC3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride](/img/structure/B1402452.png)
![5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride](/img/structure/B1402453.png)
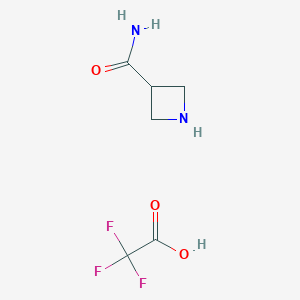

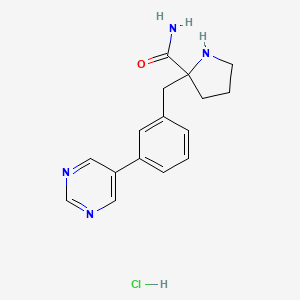
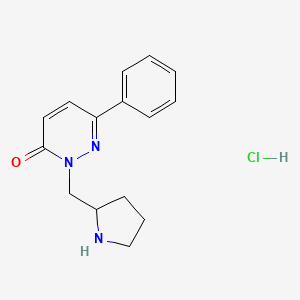
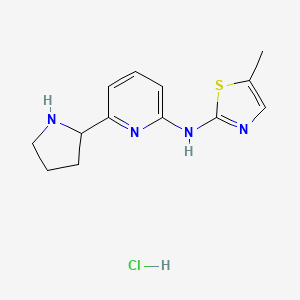

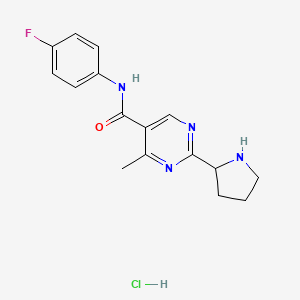
![2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride](/img/structure/B1402468.png)
![Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride](/img/structure/B1402469.png)

